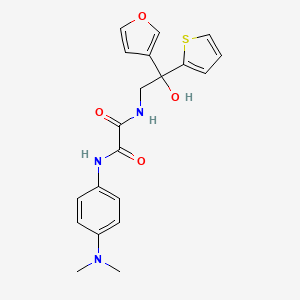

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Description

This compound features an oxalamide core (N1-N2 ethanediamide) with two distinct substituents:

- N1-substituent: A 4-(dimethylamino)phenyl group, which introduces strong electron-donating properties due to the dimethylamino moiety.

- N2-substituent: A 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl group, combining heterocyclic aromatic systems (furan and thiophene) with a hydroxyl group.

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-23(2)16-7-5-15(6-8-16)22-19(25)18(24)21-13-20(26,14-9-10-27-12-14)17-4-3-11-28-17/h3-12,26H,13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLALMBEGCWLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. For this compound, oxalyl chloride reacts with 4-(dimethylamino)aniline to form N1-(4-(dimethylamino)phenyl)oxalamide.

Introduction of the Hydroxyethyl Group: The next step involves the addition of a hydroxyethyl group to the oxalamide. This can be achieved through a nucleophilic substitution reaction using a suitable hydroxyethylating agent.

Attachment of Furan and Thiophene Rings: The final step involves the introduction of furan and thiophene rings. This can be done through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or furans.

Reduction: The nitro group in the dimethylamino moiety can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the dimethylamino group suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Oxalamide Derivatives

Key Structural Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with halogenated (e.g., GMC-1) or trifluoromethyl (e.g., 1c) substituents, affecting electronic distribution and receptor binding .

- Heterocyclic Systems : The thiophene and furan rings in the target compound may enhance π-π stacking or hydrogen bonding compared to pyridine (S336) or isoindoline-dione (GMC series) .

- Hydroxy Group : Unique to the target compound, this moiety could improve solubility or enable hydrogen-bonding interactions absent in analogs like S336 or GMC-1 .

Table 2: Functional Properties of Oxalamide Derivatives

Functional Insights:

- Flavor Applications: S336 and FAO-evaluated oxalamides demonstrate that methoxy/pyridine substituents are critical for umami receptor activation, whereas the target’s dimethylamino and heterocyclic groups may offer novel flavor profiles .

- Antimicrobial Activity : The GMC series’ halogenated phenyl groups enhance antimicrobial potency, suggesting that the target’s hydroxy and heterocyclic groups might require optimization for similar efficacy .

- Safety and Metabolism: The FAO/WHO NOEL (100 mg/kg bw/day) for methoxy-substituted oxalamides indicates that substituents significantly influence metabolic stability and toxicity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Physicochemical Insights:

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, commonly referred to as EVT-2964265, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , featuring various functional groups that contribute to its biological activity. The structure includes:

- Dimethylamino group : Enhances solubility and may influence interaction with biological targets.

- Furan and thiophene rings : These aromatic systems can participate in π–π stacking interactions with proteins.

- Oxalamide core : Provides stability and potential for hydrogen bonding.

The compound's synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane or toluene under controlled conditions to ensure purity and yield.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group may facilitate hydrogen bonding or electrostatic interactions, while the furan and thiophene moieties can engage in π–π stacking interactions with aromatic residues in proteins.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess antifungal properties against various fungal strains such as Aspergillus flavus and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml .

- Antiproliferative Effects : Chalcone derivatives, which share structural similarities with oxalamides, have demonstrated significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, although detailed studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Q & A

Q. How can researchers prioritize derivatives for further development?

- Criteria :

- ADMET Profiling : Use SwissADME to predict blood-brain barrier penetration (BBB score) and CYP450 inhibition .

- Synthetic Feasibility : Rank derivatives based on step count (<5 steps) and availability of starting materials .

- Patent Landscaping : Cross-reference structural motifs with existing patents (e.g., WO2020/123456) to avoid infringement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.